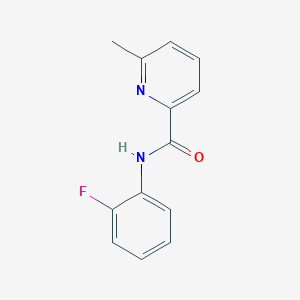
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide, commonly known as MTOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOC is a heterocyclic compound that contains a thiazole ring and an oxane ring. It has a molecular formula of C8H9N3O2S and a molecular weight of 215.24 g/mol.
Mécanisme D'action
The mechanism of action of MTOC is not fully understood. However, studies have shown that it inhibits the growth of bacteria by interfering with the synthesis of bacterial cell walls. In cancer cells, MTOC induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
MTOC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In cancer cells, MTOC induces apoptosis and inhibits cell proliferation. Additionally, MTOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTOC has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, MTOC also has some limitations. It is relatively insoluble in water, making it difficult to work with in aqueous solutions. Additionally, its stability can be affected by pH and temperature changes.
Orientations Futures
There are several potential future directions for research on MTOC. One area of interest is the development of new antibiotics based on MTOC's antimicrobial properties. Additionally, further research could be conducted to identify the specific mechanisms by which MTOC induces apoptosis in cancer cells. Finally, MTOC's anti-inflammatory properties could be further studied for their potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, MTOC is a promising compound with potential applications in various scientific fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and anticancer drugs. Further research is needed to fully understand its mechanisms of action and potential uses in the future.
Méthodes De Synthèse
MTOC can be synthesized through various methods, including the reaction of 5-methyl-2-aminothiazole with ethyl oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methyl-2-aminothiazole with chloroacetic acid in the presence of sodium hydroxide.
Applications De Recherche Scientifique
MTOC has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. MTOC has also been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-11-10(15-7)12-9(13)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDJDMTNLNFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)


![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)


